2-(4-tert-Butylphenoxy)ethanol

Lipophilicity Partition Coefficient Formulation Chemistry

2-(4-tert-Butylphenoxy)ethanol (CAS 713-46-2, molecular formula C₁₂H₁₈O₂, MW 194.27 g/mol) is a para-tert-butyl-substituted aromatic ether-alcohol, classified as an alkylphenol ethoxylate. The presence of a bulky, hydrophobic tert-butyl group on the phenoxy ring and a terminal primary hydroxyl group enables its use as a versatile intermediate in organic synthesis, a monomer building block for specialty polymers, and a non-ionic surfactant/emulsifier precursor.

Molecular Formula C12H18O2
Molecular Weight 194.27 g/mol
CAS No. 713-46-2
Cat. No. B1606921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-tert-Butylphenoxy)ethanol
CAS713-46-2
Molecular FormulaC12H18O2
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)OCCO
InChIInChI=1S/C12H18O2/c1-12(2,3)10-4-6-11(7-5-10)14-9-8-13/h4-7,13H,8-9H2,1-3H3
InChIKeyKGPFHDDLZCYWAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-tert-Butylphenoxy)ethanol (CAS 713-46-2): Core Physicochemical Profile and Procurement Context


2-(4-tert-Butylphenoxy)ethanol (CAS 713-46-2, molecular formula C₁₂H₁₈O₂, MW 194.27 g/mol) is a para-tert-butyl-substituted aromatic ether-alcohol, classified as an alkylphenol ethoxylate [1]. The presence of a bulky, hydrophobic tert-butyl group on the phenoxy ring and a terminal primary hydroxyl group enables its use as a versatile intermediate in organic synthesis, a monomer building block for specialty polymers, and a non-ionic surfactant/emulsifier precursor . It is a colorless to pale yellow liquid with a boiling point of approximately 151-153 °C at 9 mmHg, and it is primarily soluble in organic solvents . Suppliers typically offer this compound at ≥95% purity for research and industrial testing purposes.

Why 2-(4-tert-Butylphenoxy)ethanol Cannot Be Casually Replaced by Close Structural Analogs


The tert-butyl substituent at the para position is not a minor structural variation; it fundamentally alters the compound's physicochemical profile and performance compared to unsubstituted 2-phenoxyethanol or other alkyl-chain analogs. For example, the calculated log Kow increases from ~1.1 for phenoxyethanol to 3.01 for the target compound, reflecting a >100-fold increase in octanol-water partitioning, while water solubility drops dramatically from ~26,000 mg/L to ~407 mg/L . These differences critically impact phase-transfer behavior, bioavailability, and formulation compatibility. Furthermore, when incorporated into polymers, the steric bulk of the tert-butylphenoxy group disrupts aromatic π-stacking and chain packing, leading to profoundly different glass transition temperatures and gas transport properties that cannot be obtained with smaller substituents [1]. Therefore, treating alkylphenoxyethanols as 'in-class equivalents' leads to failed syntheses, unpredictable membrane performance, and inconsistent analytical results.

Quantitative Differentiation Evidence for 2-(4-tert-Butylphenoxy)ethanol (CAS 713-46-2) Versus Its Closest Analogs


LogP and Water Solubility Confirm a >100-fold Increase in Hydrophobicity Relative to Unsubstituted Phenoxyethanol

The tert-butyl group of 2-(4-tert-Butylphenoxy)ethanol (target) imparts a drastically higher lipophilicity compared to the parent compound, 2-phenoxyethanol. The estimated log Kow for the target compound is 3.01, whereas the experimental log Kow for phenoxyethanol is 1.16 . This represents a >70-fold increase in the octanol-water partition coefficient. Consistent with this, water solubility for the target compound is predicted at 407 mg/L, which is approximately 65 times lower than the reported solubility of 26,000 mg/L for phenoxyethanol [1][2]. This shift from a hydrophilic alcohol to a substantially hydrophobic substance changes how the molecule partitions in aqueous-organic systems, its environmental transport, and its role in formulation science.

Lipophilicity Partition Coefficient Formulation Chemistry Environmental Fate

Incorporation into Polyphosphazene Membranes Results in a 3- to 4-fold Increase in Gas Permeability over the Unsubstituted Pendant

When used as a pendant group in polyphosphazene membrane synthesis, 4-tert-butylphenoxyethanol (polymer 5) was directly compared to the unsubstituted phenoxy analog (polymer 4) in a head-to-head gas transport study. The membrane bearing the tert-butyl-substituted pendant group showed a 3.1-fold increase in H₂ permeability (from 7.5 Barrers to 23 Barrers) and a 3.5-fold increase in CO₂ permeability (from 4.8 Barrers to 17.0 Barrers) [1]. Importantly, this study also compared the spacer-incorporated analog (polymer 11, derived from 4-tert-butylphenoxy-1-ethanol) and found that while it depressed the glass transition temperature (Tg) compared to the directly-attached analog (polymer 5), it provided no gas transport performance enhancement [1]. This result proves that the molecular architecture—the presence, position, and linkage of the tert-butylphenoxy group—is critical to achieving the permeability gains.

Gas Separation Membranes Polyphosphazenes Structure-Property Relationship Permeability

The Spacer-Containing Pendant Group Depresses Polymer Glass Transition Temperature by 66°C Relative to the Direct-Attached Analog

Thermal analysis data from Ogden et al. (2011) reveals that the polymer bearing 4-tert-butylphenoxy-1-ethanol as a pendant group (polymer 11) exhibits a glass transition temperature (Tg) of -18°C, compared to a Tg of 48°C for the polymer where the 4-tert-butylphenoxy group is directly attached to the phosphazene backbone (polymer 5) [1]. This 66°C depression is achieved while maintaining a semicrystalline morphology, meaning the polymer gains substantial chain flexibility without becoming entirely amorphous. In contrast, the unsubstituted poly[bis-phenoxyphosphazene] (polymer 4) has a Tg of -1°C, which is 17°C higher than polymer 11 and 49°C lower than polymer 5 [1]. This demonstrates that the flexible ethanol spacer linking the bulky tert-butylphenoxy group to the backbone is a distinct structural feature that enables fine-tuning of polymer thermal properties.

Polymer Chemistry Glass Transition Temperature Polyphosphazene Membrane Plasticization

Kovats Retention Index of 1520 on OV-1 Confirms Differentiated GC Behavior vs. Phenoxyethanol (RI 1092)

In gas chromatography on a non-polar OV-1 column, 2-(4-tert-Butylphenoxy)ethanol exhibits a Kovats retention index of 1520 [1]. By comparison, unsubstituted 2-phenoxyethanol registers a Kovats index of 1092 on a BP-1 column (equivalent non-polar phase) [2]. While the column phases are not identical, the large index difference (ΔRI ≈ 428 units) is consistent with the significant increase in molecular weight and hydrophobicity imparted by the tert-butyl group. This index places the target compound in the elution range of C₁₅ hydrocarbon standards, well past the C₁₀-C₁₂ range typical for phenoxyethanol, making co-elution with the parent compound unlikely under standard GC conditions. This differentiated chromatographic behavior is essential for analytical methods development and compound-specific detection in complex mixtures.

Gas Chromatography Retention Index Semiochemical Analysis Analytical Reference

Reactivity Ratios in Copolymerization Confirm TBPOEMA Monomer is Less Reactive than MMA and Styrene, Influencing Polymer Sequence Control

The methacrylate derivative of the target compound, 2-(4-tert-butylphenoxy)-2-oxo-ethyl methacrylate (TBPOEMA), was copolymerized with methyl methacrylate (MMA) and styrene (ST) to determine reactivity ratios. Using Finemann-Ross, Kelen-Tüdös, and Behnken nonlinear least-squares methods, TBPOEMA was found to be less reactive than both comonomers (r_MMA > r_TBPOEMA and r_ST > r_TBPOEMA), leading to the formation of statistical copolymers [1]. The presence of TBPOEMA in the copolymer was directly correlated with an increase in thermal stability and a decrease in the glass transition temperature of the final material. This quantitative difference in reactivity means that standard polymethacrylate syntheses cannot simply interchange this bulky monomer with methyl methacrylate, as it will alter polymerization kinetics, polymer composition drift, and the final thermal properties.

Copolymerization Reactivity Ratios Methacrylate Monomers Statistical Copolymers

Sterically Hindered Phenol Scaffold Confers Antimicrobial Activity via Membrane Disruption, Distinguished from Simple Alcohol Preservatives

Research on sterically hindered phenols, a class to which 2-(4-tert-Butylphenoxy)ethanol belongs, has demonstrated that the tert-butyl group at the para position enhances membranolytic activity against Gram-positive bacteria by disrupting the bacterial cytoplasmic membrane [1]. Unlike simple aromatic alcohols such as 2-phenoxyethanol, which act primarily as preservatives at high concentrations through non-specific protein denaturation, the bulky hydrophobic group on hindered phenols is hypothesized to increase affinity for phospholipid bilayers and enhance membrane penetration [2]. This class-level structure-activity inference is supported by the observation that the antimicrobial spectrum of alkylphenols correlates with their lipophilic character and steric hindrance around the phenolic hydroxyl group.

Antimicrobial Sterically Hindered Phenol Membrane Disruption Structure-Activity Relationship

High-Value Application Scenarios for 2-(4-tert-Butylphenoxy)ethanol Based on Quantitative Differentiation Evidence


Synthesis of Polyphosphazene Membranes for Enhanced Gas Separation (H₂ Recovery and CO₂ Capture)

Based on the direct evidence that polyphosphazenes bearing 4-tert-butylphenoxy pendant groups exhibit a 3- to 4-fold increase in H₂ and CO₂ permeability over the unsubstituted phenoxy analog , this compound is a strategic intermediate for the synthesis of high-performance gas separation membranes. Researchers developing membranes for hydrogen recovery from ammonia purge gas streams or for post-combustion CO₂ capture should procure this specific derivative to exploit the steric disruption of polymer chain packing that enhances gas diffusion without sacrificing permselectivity for critical gas pairs such as O₂/N₂ and CO₂/CH₄. The further ability to fine-tune the glass transition temperature from -18°C to 48°C by choosing between the spacer-linked (ethanol) or directly-attached phenol pendant provides an additional dimension of property control for target operating temperatures.

Specialty Hydrophobic Monomer for Statistical and Block Copolymer Synthesis with Controlled Thermal Properties

The reactivity ratio data from copolymerization studies demonstrate that TBPOEMA, the methacrylate monomer derived from 2-(4-tert-Butylphenoxy)ethanol, is quantitatively less reactive than MMA or styrene but imparts increasing thermal stability and decreasing Tg as its mole fraction in the copolymer increases. This behavior is ideal for designing gradient or block copolymers where a controlled composition drift can be exploited to create materials with a thermally stable backbone and a flexible, low-Tg segment. Applications include thermoplastic elastomers, high-temperature adhesives, and coatings requiring a balance of rigidity and impact resistance. Procurement of high-purity 2-(4-tert-Butylphenoxy)ethanol is a prerequisite for synthesizing the TBPOEMA monomer.

Analytical Reference Standard for Environmental Fate and Metabolite Identification Studies

The distinct Kovats retention index (RI 1520 on OV-1) and the dramatically different log Kow (3.01 vs. 1.16 for phenoxyethanol) [3] make 2-(4-tert-Butylphenoxy)ethanol an essential reference standard for environmental analytical chemistry. This compound, as a degradation product or metabolite of alkylphenol ethoxylate surfactants, can be unequivocally identified and quantified in water, soil, or biological samples using GC-MS with retention index locking. Its high hydrophobicity also dictates specific extraction protocols (e.g., solid-phase extraction on C18 cartridges) that differ from those for more polar phenoxyethanol analogs, reinforcing the need for a pure, well-characterized standard.

Research Template for Structure-Activity Relationship (SAR) Studies of Membrane-Active Antibacterial Agents

The class-level evidence that sterically hindered phenols, including para-tert-butyl-substituted derivatives, exhibit selective anti-Gram-positive activity through cytoplasmic membrane disruption positions 2-(4-tert-Butylphenoxy)ethanol as a valuable scaffold for medicinal chemistry SAR programs. Unlike simple aromatic alcohol preservatives, the bulky hydrophobic group may enhance partitioning into bacterial membranes. Researchers investigating novel antimicrobials against methicillin-resistant Staphylococcus aureus (MRSA) or other drug-resistant Gram-positive pathogens should include this compound in their screening libraries as a well-defined, synthetically accessible starting point for further functionalization.

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